3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common route might include the condensation of a thiophene derivative with a pyrrolone precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or enzymes. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-hydroxy-5-phenyl-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives with different substituents on the pyrrolone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other pyrrolone derivatives.
Properties
Molecular Formula |
C18H17NO3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-1-propyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO3S/c1-2-10-19-15(12-7-4-3-5-8-12)14(17(21)18(19)22)16(20)13-9-6-11-23-13/h3-9,11,15,21H,2,10H2,1H3 |
InChI Key |
UOAJUQBJEBXSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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